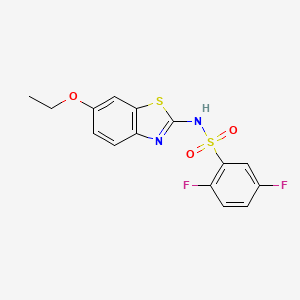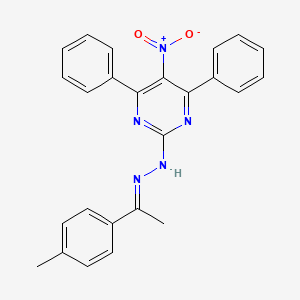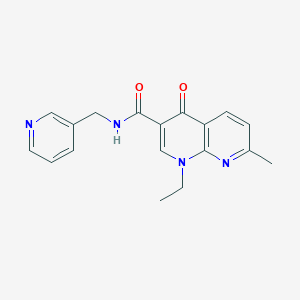
3-(4-methoxyphenyl)-N-(2-phenoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxyphenyl)-N-(2-phenoxyphenyl)acrylamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential for various applications. This compound is also known as MPAA and is a member of the acrylamide family of compounds. MPAA is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 371.43 g/mol.
Mécanisme D'action
The mechanism of action of MPAA involves the inhibition of tubulin polymerization, which is essential for the formation of the microtubules that are required for cell division. MPAA binds to the colchicine binding site on tubulin, preventing the formation of microtubules and leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
MPAA has been shown to have significant biochemical and physiological effects. In addition to its anti-cancer properties, MPAA has also been found to have anti-inflammatory and anti-angiogenic effects. MPAA has been shown to inhibit the production of pro-inflammatory cytokines and to reduce the formation of new blood vessels, which is important in the development of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using MPAA in lab experiments is its relatively simple synthesis process. MPAA is also highly soluble in organic solvents, which makes it easy to work with in a laboratory setting. However, one of the limitations of using MPAA is its potential toxicity. MPAA has been found to be toxic to normal cells at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research involving MPAA. One potential direction is the development of MPAA-based cancer therapies. MPAA has shown promising results in inhibiting the growth of cancer cells, and further research is needed to determine its efficacy in animal and human trials. Another potential direction is the development of MPAA-based anti-inflammatory and anti-angiogenic therapies. MPAA has been shown to have significant effects on these processes, and further research is needed to determine its potential as a therapeutic agent. Finally, further research is needed to determine the safety and toxicity of MPAA, particularly in animal and human trials.
Méthodes De Synthèse
The synthesis of MPAA involves the reaction of 4-methoxyphenylboronic acid and 2-phenoxyphenylboronic acid with acryloyl chloride in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields MPAA as the final product. The synthesis of MPAA is a relatively simple process and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
MPAA has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of MPAA is in the field of cancer research. MPAA has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-(2-phenoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c1-25-18-14-11-17(12-15-18)13-16-22(24)23-20-9-5-6-10-21(20)26-19-7-3-2-4-8-19/h2-16H,1H3,(H,23,24)/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYDWFYGGCMZOU-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-methoxyphenyl)-N-(2-phenoxyphenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-chlorobenzyl)thio]pyrimidine](/img/structure/B5775187.png)


![4-{[4-(2,4-dimethylphenyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B5775209.png)





![3-[(5-chloro-2-ethoxybenzyl)thio]-5-ethyl-4H-1,2,4-triazol-4-amine](/img/structure/B5775261.png)

![2-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5775287.png)
![ethyl 5-ethyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5775303.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5775304.png)